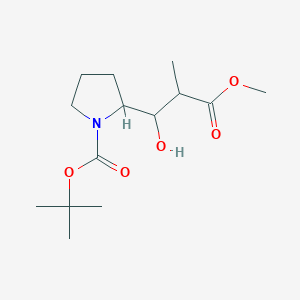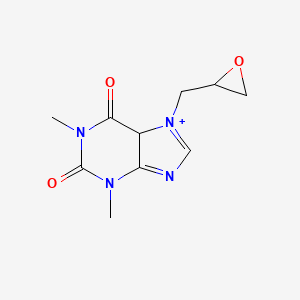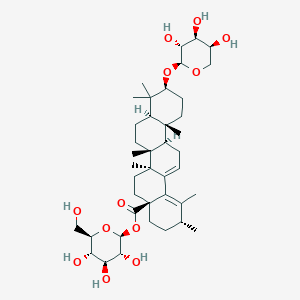
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate is a chemical compound with the molecular formula C10H15F5O3 and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a tert-butyl group and a pentafluoropentyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of tert-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonate ester into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic processes. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other similar compounds, such as:
Tert-butyl 4,4,5,5,5-tetrafluoropentyl carbonate: This compound has one less fluorine atom, which may affect its chemical reactivity and applications.
Tert-butyl 4,4,5,5,5-hexafluoropentyl carbonate: This compound has one more fluorine atom, potentially leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15F5O3 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H15F5O3/c1-8(2,3)18-7(16)17-6-4-5-9(11,12)10(13,14)15/h4-6H2,1-3H3 |
InChI Key |
RGTBXOSQOFUEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)


![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)






![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
